甲酮氢溴酸盐 CAS No. 1822785-89-6](/img/structure/B1379271.png)
[5-(2-氨基乙基)-2-噻吩基](3-呋喃基)甲酮氢溴酸盐
描述
Molecular Structure Analysis
The molecular formula of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is C11H12BrNO2S . This compound has a molecular weight of 302.19 . The structure comprises of a thiophene ring and a furan ring, both of which are five-membered heterocyclic compounds, connected by a methanone group .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide include a molecular weight of 302.19 . More detailed properties such as melting point, boiling point, and density were not available in the search results .科学研究应用
色氨酸代谢和脑功能对色氨酸(一种必需氨基酸和血清素的前体)的研究揭示了其在大脑血清素能活动中的关键作用。升高的饮食色氨酸可以通过大脑的血清素能系统抑制攻击性行为并降低压力后皮质醇水平。大脑中血清素的合成受到色氨酸可用性的限制,尤其是在表达酶色氨酸羟化酶 (TPH2) 的神经元中。急性应激等因素可以增加大脑色氨酸的可用性,尽管其背后的机制尚未完全了解。慢性应激和感染可以将色氨酸转移到犬尿氨酸途径,减少血清素合成,而膳食脂肪酸会影响这一过程 (Höglund, Øverli, & Winberg, 2019)。
光催化 CO2 还原为甲醇在环境和能源研究中,将 CO2 光催化转化为甲醇等增值烃是一个重要的领域。此过程取决于反应温度、CO2 压力、使用的溶剂和催化剂浓度等因素。优化这些实验参数可以提高 CO2 转化为甲醇的转化率,凸显了绿色甲醇经济的潜力 (Lais, Gondal, Dastageer, & Al-Adel, 2018)。
血清素和心理健康血清素在心理健康中的作用,特别是在躁狂和抑郁等疾病中的作用是另一个重要的研究领域。临床证据表明,血清素缺乏可能与躁狂有关,而增强血清素神经传递可能具有情绪稳定作用。这突出了了解血清素在双相情感障碍治疗中情绪稳定剂(如锂和抗惊厥药)作用机制中的作用的重要性 (Shiah & Yatham, 2000)。
作用机制
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Compounds with a similar thiazole ring structure have been found to have unpredictable effects on various biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化分析
Biochemical Properties
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modifying their catalytic activity. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, thereby altering their conformation and function .
Cellular Effects
The effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide on cells are diverse and profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can affect the transcription of genes by interacting with transcription factors or altering chromatin structure, leading to changes in gene expression profiles .
Molecular Mechanism
At the molecular level, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, either inhibiting or activating their function. This binding often involves the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing harm .
Metabolic Pathways
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, as it may preferentially target specific tissues or organelles .
Subcellular Localization
The subcellular localization of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
属性
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIAVQDNSRJJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
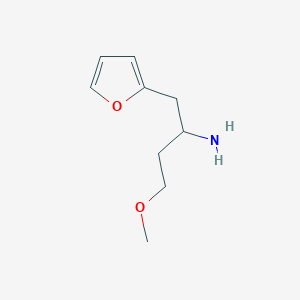
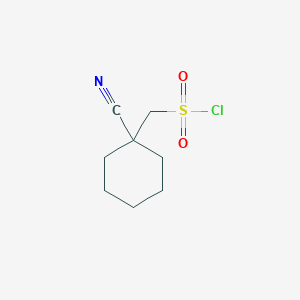
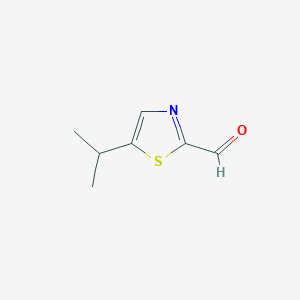
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
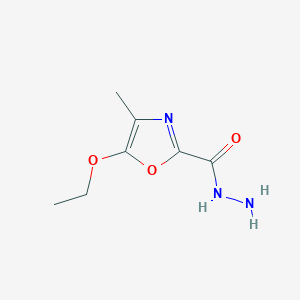
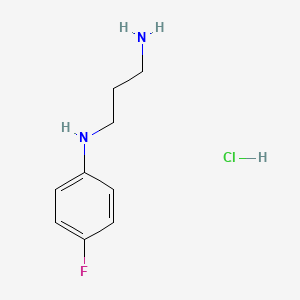
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)
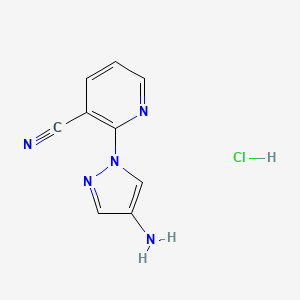


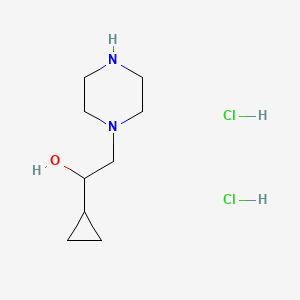
![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
